1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound It features a pyrrole ring, a carboxamide group, and a substituted isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials might include pyrrole derivatives, carboxylic acids, and isoindoline derivatives. Common synthetic routes could involve:
Amidation reactions: Formation of the carboxamide group.
Cyclization reactions: Formation of the isoindoline ring.
Substitution reactions: Introduction of the tetramethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Specific biochemical pathways that the compound influences.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler analog with fewer substituents.
Isoindoline derivatives: Compounds with similar isoindoline structures.
Tetramethyl-substituted compounds: Molecules with similar tetramethyl groups.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
93799-00-9 |
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Molecular Formula |
C20H32ClN3O3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H31N3O3.ClH/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26;/h12-14,22H,5-11H2,1-4H3,(H,21,24);1H |
InChI Key |
WTJPRXPDJGFTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3CCCCC3C2=O)C.Cl |
Origin of Product |
United States |
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